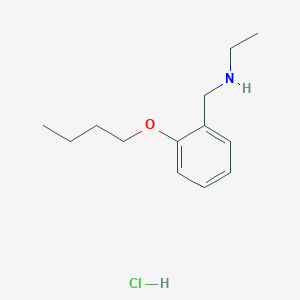![molecular formula C16H24Cl2N2O3 B4235934 2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4235934.png)
2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride
Übersicht
Beschreibung
2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that belongs to the class of amides and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of 2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and proteins involved in cell proliferation and survival. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. Additionally, it has shown potential in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride is its high potency against cancer cells and its potential for the development of new anticancer drugs. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride. These include the development of new drug formulations with improved solubility and reduced toxicity, the investigation of its potential in the treatment of other diseases, such as viral infections and autoimmune disorders, and the elucidation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, 2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new drugs based on its structure.
Wissenschaftliche Forschungsanwendungen
2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. It has been found to exhibit significant activity against several cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, it has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3.ClH/c1-21-14-8-11(9-19-12-5-3-2-4-6-12)7-13(17)16(14)22-10-15(18)20;/h7-8,12,19H,2-6,9-10H2,1H3,(H2,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONDRHYKIIBSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Cl)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4235893.png)
![2-[(5-chloro-2-isopropoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4235895.png)
![5'-bromo-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4235899.png)





![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-{[2-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B4235937.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B4235947.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4235948.png)